Y-27152
Overview
Description
Y-27152 is a long-acting potassium channel opener, specifically targeting the ATP-sensitive potassium channels (KATP channels). It is a prodrug of Y-26763 and has been studied for its antihypertensive effects in animal models . This compound is known for its ability to lower blood pressure with minimal tachycardia, making it a valuable tool in cardiovascular research .
Scientific Research Applications
Y-27152 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the properties and functions of potassium channels.
Biology: Investigated for its effects on cellular processes involving potassium ion flux.
Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new pharmacological agents targeting potassium channels.
Mechanism of Action
Target of Action
The primary target of Y-27152 is the Potassium (K+) channel , specifically the KATP (Kir6) channel . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes including maintaining resting membrane potential and controlling cell volume.
Mode of Action
This compound acts as a K+ channel opener . It binds to and opens the KATP (Kir6) channels, allowing more potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential. This mechanism is particularly important in the regulation of vascular tone and insulin secretion.
Biochemical Pathways
The opening of K+ channels by this compound affects several biochemical pathways. The increased efflux of potassium ions can lead to the hyperpolarization of the cell membrane, which can inhibit the activity of voltage-gated calcium channels. This can reduce the influx of calcium ions into the cell, affecting pathways that are regulated by intracellular calcium levels .
Pharmacokinetics
This compound is a prodrug of the KATP (Kir6) channel opener Y-26763 . It is orally active and has a long duration of action . In a study, single oral doses of 0.1, 0.25, 0.5, 0.75, and 1.0 mg of this compound were given to healthy volunteers . The peak concentration and area under the plasma concentration-time curve of the main active metabolite (Y-26763; M1) increased in parallel with dosage .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to have antihypertensive effects in hypertensive rats and dogs in a conscious state . It lowers blood pressure with a slow onset and long duration of action and has only a minimal effect on heart rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can result in a small but significant decrease in the peak concentration and area under the plasma concentration-time curve of the main active metabolite
Biochemical Analysis
Biochemical Properties
Y-27152 plays a significant role in biochemical reactions, particularly as a K+ channel opener . It interacts with the K+ channel, specifically the Kir6 subunit . The nature of these interactions involves the opening of the K+ channel, which has significant implications for cellular function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by opening K+ channels, which can lead to changes in cell signaling pathways . This can also impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a K+ channel opener . It exerts its effects at the molecular level by binding to the Kir6 subunit of the K+ channel . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to produce long-lasting antihypertensive effects in hypertensive rats and dogs in conscious state
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses of 0.01, 0.03 and 0.1 mg/kg, this compound lowered blood pressure with a slow onset and long duration of action and had only a minimal effect on heart rate .
Metabolic Pathways
Given its role as a K+ channel opener, it may interact with enzymes or cofactors involved in ion transport .
Transport and Distribution
Given its role as a K+ channel opener, it may interact with transporters or binding proteins involved in ion transport .
Subcellular Localization
Given its role as a K+ channel opener, it may be localized to areas of the cell where K+ channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-27152 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of the compound. This includes the addition of specific substituents that enhance the compound’s ability to open potassium channels.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:
Reaction Temperature and Pressure: Controlling these parameters to ensure optimal reaction rates and product stability.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing large-scale purification methods such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Y-27152 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Various substituents can be introduced or replaced on the core structure through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Comparison with Similar Compounds
Similar Compounds
Y-26763: The parent compound of Y-27152, also a potassium channel opener.
Diazoxide: Another potassium channel opener used clinically to treat hypertension.
Minoxidil: Known for its vasodilatory effects and used in the treatment of severe hypertension.
Uniqueness of this compound
This compound is unique due to its long-acting nature and reduced tendency to cause tachycardia compared to other potassium channel openers. This makes it particularly valuable in research settings where prolonged effects are desired without significant side effects .
Properties
CAS No. |
127408-30-4 |
---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(3S,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20-/m0/s1 |
InChI Key |
RHFUXPCCELGMFC-PMACEKPBSA-N |
Isomeric SMILES |
CC(=O)N([C@@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(3S,4R)-4-(N-acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol Y 27152 Y-27152 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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